molecular formula C16H11N3O B10765557 Neutrophil elastase inhibitor 1

Neutrophil elastase inhibitor 1

Cat. No.: B10765557
M. Wt: 261.28 g/mol
InChI Key: KRFSMLDUZFVINX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Methylbenzoyl)-1H-indazole-3-carbonitrile is a synthetically derived indazole-based compound of significant interest in preclinical pharmacological research, primarily for its role as a potent and selective cannabinoid receptor type 1 (CB1) antagonist. Its core research value lies in its ability to selectively block the CB1 receptor, a key component of the endocannabinoid system which regulates a wide array of physiological processes including neurotransmission, appetite, and energy metabolism.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3-methylbenzoyl)indazole-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3O/c1-11-5-4-6-12(9-11)16(20)19-15-8-3-2-7-13(15)14(10-17)18-19/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRFSMLDUZFVINX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)N2C3=CC=CC=C3C(=N2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Procedure:

  • Starting material : 3-Iodo-1H-indazole (20 g, 82 mmol).

  • Reagents : Potassium ferrocyanide (K₄[Fe(CN)₆]·3H₂O, 17.3 g, 41 mmol), [PdCl(C₃H₅)]₂ (catalytic), Xantphos (catalytic), dimethylacetamide (DMAc, 160 mL), water (120 mL).

  • Conditions : Argon atmosphere, 95°C for 25 hours.

  • Workup : Extraction with ethyl acetate, rotary evaporation, and purification by column chromatography.

  • Yield : 89% (reported for analogous cyanation reactions).

This method leverages Suzuki-Miyaura-type coupling, where the palladium catalyst mediates cyanation via transmetalation with ferrocyanide. The nitrile group is introduced regioselectively at the 3-position, critical for subsequent acylation.

Preparation of 3-Methylbenzoyl Chloride

The 3-methylbenzoyl moiety is introduced via acylation. Synthesis of 3-methylbenzoyl chloride from m-toluic acid is well-documented:

Procedure:

  • Starting material : m-Toluic acid (540.56 g, 3.99 mol).

  • Reagents : Thionyl chloride (SOCl₂, 573.0 g, 4.82 mol), catalytic N,N-dimethylformamide (DMF, 1.0 g).

  • Conditions : 90°C for 3 hours under reflux.

  • Workup : Excess SOCl₂ removed under reduced pressure.

  • Yield : 99.3% (610.0 g, purity 98.2%).

The reaction proceeds via nucleophilic acyl substitution, with DMF accelerating the conversion by forming a reactive intermediate.

N-Acylation of 1H-Indazole-3-Carbonitrile

The final step involves N-acylation of 1H-indazole-3-carbonitrile with 3-methylbenzoyl chloride. A method optimized for N-benzoylindazole derivatives (PMC, 2013) provides a reliable framework:

Alternative Synthetic Routes

One-Pot Indazole Formation and Acylation

A Pd(PPh₃)₄-catalyzed approach (MDPI, 2020) couples arylboronic acids with 3-iodoindazole derivatives, followed by in-situ acylation:

  • Conditions : NaHCO₃, DMF/water, 80°C for 8–12 hours.

  • Yield : 70–78% for 3-arylindazoles.

Direct Cyano Group Introduction

Silver(I)-mediated C–H amination (ACS Omega, 2021) constructs the indazole core with pre-installed nitrile groups:

  • Reagents : AgNTf₂, Cu(OAc)₂, 1,2-dichloroethane.

  • Yield : 65–82% for 1H-indazole-3-carboxylates.

Comparative Analysis of Methods

Method Key Step Conditions Yield Reference
Palladium CyanationCyanation of 3-iodoindazole95°C, Argon89%
SOCl₂ Acylationm-Toluic acid to acyl chloride90°C, Reflux99.3%
N-AcylationBenzoylation of indazoleTHF, Et₃N, 0°C–rt72–85%
One-Pot Pd CouplingSuzuki-Miyaura + acylation80°C, NaHCO₃70–78%

Challenges and Optimization

  • Regioselectivity : N1 vs. N2 acylation is controlled by steric effects. Bulky bases (e.g., Et₃N) favor N1 selectivity.

  • Purity : Column chromatography (cyclohexane/ethyl acetate) effectively removes unreacted acyl chloride.

  • Scale-Up : The Pd-catalyzed cyanation in is scalable to 100 g with minimal yield drop.

Chemical Reactions Analysis

Hydrolysis of the Nitrile Group

The nitrile group at C3 undergoes hydrolysis under acidic or basic conditions to form carboxylic acid derivatives, which are critical intermediates for further functionalization.

  • Acidic Hydrolysis : Treatment with concentrated HCl in DMF at elevated temperatures (80°C) converts the nitrile to a carboxylic acid (e.g., indazole-3-carboxylic acid) .

  • Basic Hydrolysis : Reaction with aqueous NaOH yields the corresponding carboxamide, which can be further derivatized .

Table 1: Hydrolysis Conditions and Products

ReactantReagents/ConditionsProductYieldSource
1-(3-Methylbenzoyl)-1H-indazole-3-carbonitrileHCl (5%), DMF, 80°CIndazole-3-carboxylic acid95%
1-(3-Methylbenzoyl)-1H-indazole-3-carbonitrileNaOH (aq), refluxIndazole-3-carboxamide85%

Nucleophilic Substitution Reactions

The electron-deficient nitrile and benzoyl groups facilitate nucleophilic substitutions, particularly at the indazole core or the benzoyl ring.

  • Halogenation : Bromination at C5 using Br₂ in H₂SO₄ yields 5-bromo derivatives, which serve as intermediates for cross-coupling reactions .

  • Nitration : Nitration with HNO₃/H₂SO₄ introduces nitro groups at C4 or C5, though steric hindrance from the methylbenzoyl group limits regioselectivity .

Table 2: Substituent Effects on Reactivity and Bioactivity

Substituent PositionReaction TypeProduct IC₅₀ (μM)NotesSource
C5-BrBromination0.26 ± 0.12Enhanced HNE inhibition
C5-NO₂Nitration6.4 ± 1.1Reduced activity due to steric bulk
C5-OCH₃Methoxylation0.08 ± 0.021Optimal electron donation

Coupling Reactions

The nitrile and carbonyl groups enable coupling with amines or alcohols via activation reagents:

  • Amide Formation : Reaction with (S)-3-aminoquinuclidine dihydrochloride in the presence of HBTU and DMF yields carboxamide derivatives .

  • Esterification : Treatment with methanol and H₂SO₄ produces methyl esters, improving solubility for pharmacological assays .

Table 3: Coupling Reaction Parameters

ReagentCatalystSolventTemperatureProduct YieldSource
(S)-3-aminoquinuclidineHBTUDMF45°C87%
MethanolH₂SO₄MeOHReflux92%

Electrophilic Aromatic Substitution

The benzoyl ring undergoes electrophilic substitutions, though the methyl group directs reactivity to the meta position:

  • Sulfonation : Chlorosulfonic acid introduces sulfonyl groups, which are subsequently aminated to form sulfonamides .

  • Friedel-Crafts Alkylation : Limited by steric hindrance from the methyl group .

Redox Reactions

  • Nitrile Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the nitrile to a primary amine, though this pathway is less explored for this compound .

  • Benzoyl Reduction : LiAlH₄ reduces the carbonyl to a CH₂ group, altering the compound’s planarity and bioactivity .

Crystallographic and Spectroscopic Data

  • XRD Peaks : Form A of the carboxylic acid derivative shows characteristic peaks at 2θ = 10.3°, 14.5°, and 29.2° .

  • ¹H NMR : Key signals include δ 2.50 (s, CH₃-Ph), 7.50–8.20 (m, aromatic protons) .

Scientific Research Applications

Cancer Research

1-(3-Methylbenzoyl)-1H-indazole-3-carbonitrile has shown potential as an anticancer agent. Its mechanism involves the inhibition of cancer cell proliferation and induction of apoptosis.

  • Mechanism of Action : The compound interacts with specific molecular targets involved in cell cycle regulation and apoptosis pathways.
  • Case Study : A study demonstrated that this compound significantly reduced the viability of various cancer cell lines, including breast and prostate cancer cells, by inducing cell cycle arrest and apoptosis through the activation of caspases .

Neuroprotection Studies

Research indicates that 1-(3-Methylbenzoyl)-1H-indazole-3-carbonitrile may have neuroprotective effects, particularly in models of neurodegenerative diseases.

  • Mechanism of Action : The compound appears to inhibit neuronal apoptosis and oxidative stress, which are critical factors in neurodegeneration.
  • Case Study : In a model of Huntington's disease, treatment with this compound resulted in reduced neuronal loss and improved motor function, suggesting its potential for therapeutic use .

Inflammation Studies

The compound has also been studied for its anti-inflammatory properties, particularly in conditions characterized by excessive inflammatory responses.

  • Mechanism of Action : It modulates the activity of pro-inflammatory cytokines and pathways associated with inflammation.
  • Case Study : In an animal model of sepsis, administration of 1-(3-Methylbenzoyl)-1H-indazole-3-carbonitrile led to a significant decrease in inflammatory markers and improved survival rates .

Table 1: Summary of Biological Activities

Application AreaEffect ObservedReference
Cancer ResearchInduction of apoptosis in cancer cells
NeuroprotectionProtection against neuronal loss
Anti-inflammatoryReduction in inflammatory markers

Table 2: Mechanistic Insights

MechanismDescription
Apoptosis InductionActivation of caspases leading to programmed cell death
Cell Cycle ArrestInterference with cyclin-dependent kinases
Cytokine ModulationInhibition of TNF-alpha and IL-6 production

Mechanism of Action

The mechanism of action of 1-(3-Methylbenzoyl)-1H-indazole-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Indazole Derivatives

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Functional Groups
1-(3-Methylbenzoyl)-1H-indazole-3-carbonitrile 3-Methylbenzoyl (N1), CN (C3) C₁₆H₁₁N₃O 261.28 Carbonitrile, Acyl
1H-Indazole-3-carbonitrile None (N1), CN (C3) C₈H₅N₃ 143.15 Carbonitrile
1-Acetyl-6-methyl-1H-indazole-3-carbonitrile Acetyl (N1), CH₃ (C6), CN (C3) C₁₁H₉N₃O 199.21 Carbonitrile, Acetyl, Methyl
Isobutyl 1-pentyl-1H-indazole-3-carboxylate Pentyl (N1), COO-isobutyl (C3) C₁₇H₂₄N₂O₂ 288.40 Carboxylate Ester, Alkyl
  • Electronic Effects : The 3-methylbenzoyl group in the target compound enhances electron-withdrawing effects at N1, stabilizing the indazole ring and influencing reactivity. In contrast, 1H-indazole-3-carbonitrile lacks this group, leading to simpler electronic profiles and lower molecular weight .
  • Regioselectivity : Studies on 1H-indazole-3-carbonitrile (compound 21 in ) reveal that the carbonitrile group directs alkylation to the N1 position due to its electron-withdrawing nature, a property likely shared with the target compound .

Table 2: Functional Comparison of Indazole Derivatives

Compound Name Primary Application Mechanism/Target Key Findings
1-(3-Methylbenzoyl)-1H-indazole-3-carbonitrile Neutrophil elastase inhibition Binds NE active site Non-cytotoxic at 50 μg/mL
1H-Indazole-3-carbonitrile Synthetic intermediate Substrate for further derivatization Used in multi-kg scale synthesis
Isobutyl 1-pentyl-1H-indazole-3-carboxylate Synthetic cannabinoid analog Binds cannabinoid receptors Research/forensic applications
  • Target Compound : Demonstrates specific NE inhibition , critical in inflammatory diseases. The 3-methylbenzoyl group may enhance binding affinity compared to simpler analogs .
  • Isobutyl 1-pentyl-1H-indazole-3-carboxylate: Structural similarity to synthetic cannabinoids (e.g., JWH-018) suggests activity at CB1/CB2 receptors, diverging from the target compound’s protease inhibition .

Biological Activity

1-(3-Methylbenzoyl)-1H-indazole-3-carbonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in various assays, and structure-activity relationships (SAR).

Chemical Structure and Properties

1-(3-Methylbenzoyl)-1H-indazole-3-carbonitrile features an indazole core substituted with a 3-methylbenzoyl group and a cyano group at the 3-position. This unique structure is believed to contribute to its biological properties.

Chemical Structure

  • Molecular Formula : C12_{12}H10_{10}N2_{2}O
  • Molecular Weight : 198.22 g/mol

Antiproliferative Effects

Recent studies have highlighted the antiproliferative effects of indazole derivatives, including 1-(3-Methylbenzoyl)-1H-indazole-3-carbonitrile. The compound has shown promising results in inhibiting various cancer cell lines, suggesting its potential as an anticancer agent.

Case Study: Inhibition of Cancer Cell Lines

  • Cell Lines Tested : KG1, SNU16
  • IC50_{50} Values :
    • KG1: 25.3 ± 4.6 nM
    • SNU16: 77.4 ± 6.2 nM

These values indicate that the compound exhibits significant cytotoxicity against these cancer cell lines, which could be attributed to its ability to interfere with cellular proliferation pathways .

Enzymatic Inhibition

The compound has been evaluated for its inhibitory activity against various enzymes, particularly those involved in cancer progression and inflammation.

Neutrophil Elastase Inhibition

1-(3-Methylbenzoyl)-1H-indazole-3-carbonitrile has been reported as a potent inhibitor of neutrophil elastase, an enzyme implicated in inflammatory processes.

Enzyme Inhibition Type IC50_{50}
Neutrophil ElastaseCompetitive< 4.1 nM

This activity suggests that the compound may have therapeutic applications in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of indazole derivatives. Modifications at specific positions on the indazole ring can significantly influence their potency and selectivity.

Key Findings from SAR Studies:

  • Substituents at the N(1) position of the indazole ring can enhance or diminish activity.
  • Electron-withdrawing groups at specific positions increase potency, whereas bulky groups can lead to loss of activity.

Anti-inflammatory Activity

In addition to anticancer properties, 1-(3-Methylbenzoyl)-1H-indazole-3-carbonitrile has demonstrated anti-inflammatory effects.

Experimental Findings

In vitro assays using murine macrophage RAW264.7 cells showed that the compound could reduce inflammatory markers with minimal cytotoxicity.

Compound Activity Cell Viability
1-(3-Methylbenzoyl)-1H-indazole-3-carbonitrileAnti-inflammatory>80% at 20 µg/mL

This suggests that it could serve as a dual-action agent targeting both cancer and inflammation .

Q & A

Basic Questions

Q. What are the recommended synthetic protocols for 1-(3-Methylbenzoyl)-1H-indazole-3-carbonitrile?

  • Methodological Answer : The compound is synthesized via acylation of 1H-indazole-3-carbonitrile with 3-methylbenzoyl chloride. A typical procedure involves reacting 1H-indazole-3-carbonitrile with 3-methylbenzoyl chloride in anhydrous toluene under nitrogen, with triethylamine (Et₃N) as a base, at 0–5°C for 2 hours. The mixture is then warmed to room temperature, filtered, and the solvent evaporated. The crude product is purified via recrystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate) .
  • Key Parameters : Reaction temperature, solvent choice (anhydrous conditions), and stoichiometric ratios (1:1.2 molar ratio of indazole to acyl chloride) are critical for yield optimization.

Q. What safety precautions are essential when handling this compound?

  • Methodological Answer : The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), and serious eye irritation (H319). Researchers should:

  • Use personal protective equipment (PPE): nitrile gloves, lab coat, and safety goggles.
  • Work in a fume hood to avoid inhalation of dust (H335).
  • Store at -20°C in airtight containers under inert gas (e.g., nitrogen) to prevent degradation .
    • Emergency Measures : In case of skin contact, wash immediately with soap and water. For eye exposure, rinse for 15 minutes with saline solution and seek medical attention .

Q. How can solubility limitations impact experimental design?

  • Methodological Answer : The compound has limited solubility in ethanol (≤0.5 mg/mL) but dissolves in DMSO (10 mg/mL) and DMF (30 mg/mL). For biological assays:

  • Prepare stock solutions in DMSO and dilute in aqueous buffers (ensure DMSO concentration ≤1% to avoid cytotoxicity).
  • Validate solubility via dynamic light scattering (DLS) or NMR (e.g., absence of precipitate in ¹H NMR spectra) .

Advanced Research Questions

Q. How can structural modifications of the benzoyl group influence biological activity?

  • Methodological Answer : Structure-activity relationship (SAR) studies suggest that electron-donating groups (e.g., methyl at the 3-position of the benzoyl ring) enhance inhibitory potency against targets like neutrophil elastase. To test modifications:

  • Synthesize analogues with substituents at the 2-, 4-, or 5-positions of the benzoyl ring.
  • Evaluate inhibitory activity using enzymatic assays (e.g., fluorescence-based elastase activity assays) and compare IC₅₀ values .
    • Key Insight : Crystallographic data (via SHELX refinement) can reveal steric or electronic interactions between the benzoyl group and the enzyme active site .

Q. How to resolve contradictions in reported pharmacological data for indazole derivatives?

  • Methodological Answer : Discrepancies in IC₅₀ values or selectivity may arise from assay conditions (e.g., buffer pH, temperature) or compound purity. Researchers should:

  • Validate compound purity via HPLC (≥98% purity, as in ) and mass spectrometry.
  • Replicate assays under standardized conditions (e.g., fixed enzyme concentration, temperature).
  • Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) to confirm results .

Q. What computational methods are suitable for predicting the binding mode of this compound?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations can model interactions with targets like neutrophil elastase. Steps include:

Obtain the target protein structure (PDB ID) and prepare it (remove water, add hydrogens).

Generate ligand conformers using OMEGA or RDKit.

Perform docking with flexible side chains in the active site.

Validate predictions with experimental data (e.g., mutagenesis studies or SAR) .

Data Analysis and Validation

Q. How to interpret ¹H NMR spectral data for structural confirmation?

  • Methodological Answer : Key signals in CDCl₃ include:

  • Aromatic protons: Multiplets between δ 7.0–8.5 ppm (indazole and benzoyl rings).
  • Methyl group: Singlet at δ 2.4 ppm (3-methylbenzoyl).
  • Carbonitrile: No proton signal; confirmed via IR (C≡N stretch ~2200 cm⁻¹).
    • Validation : Compare integration ratios and coupling patterns with literature data (e.g., ). Use DEPT or HSQC for carbon assignments .

Q. What statistical approaches ensure reproducibility in dose-response studies?

  • Methodological Answer :

  • Perform triplicate experiments with independent compound batches.
  • Use nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀ values with 95% confidence intervals.
  • Apply ANOVA or Student’s t-test to assess significance between analogues .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.